N-(2-Methoxyphenyl)-3,5-dinitrobenzamide

Description

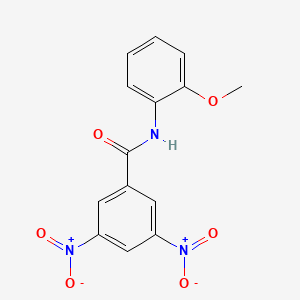

N-(2-Methoxyphenyl)-3,5-dinitrobenzamide is a 3,5-dinitrobenzamide derivative characterized by a benzamide core substituted with two nitro groups at the 3- and 5-positions and a 2-methoxyphenyl group attached via an amide linkage. This compound belongs to a class of molecules studied for their antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb) . The presence of the nitro groups is critical for bioactivity, as they enhance electron-deficient properties, facilitating interactions with bacterial targets such as decaprenyl-phosphoribose 2′-epimerase (DprE1), a key enzyme in Mtb cell wall synthesis . The 2-methoxy substitution on the phenyl ring may influence solubility and target binding compared to other derivatives.

Properties

Molecular Formula |

C14H11N3O6 |

|---|---|

Molecular Weight |

317.25 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C14H11N3O6/c1-23-13-5-3-2-4-12(13)15-14(18)9-6-10(16(19)20)8-11(7-9)17(21)22/h2-8H,1H3,(H,15,18) |

InChI Key |

TXPXWYPNZVZGSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2-Methoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of N-(2-Aminophenyl)-3,5-dinitrobenzamide.

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-(2-Methoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The methoxy group enhances its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key 3,5-dinitrobenzamide derivatives and their biological properties:

Key Structural Differences and Implications

Substituent Flexibility: DNB1 and DNB2 feature ethyl linkers with oxygen-containing groups (4-methoxyphenoxy or benzyloxy), enhancing solubility and allowing deeper penetration into bacterial membranes . In contrast, this compound lacks this linker, which may reduce bioavailability but simplify synthesis. Compound 9d incorporates a fluorophenyl-piperazine-oxazolidinone moiety, broadening antibacterial scope but increasing molecular weight and synthetic complexity .

Electron-Donating vs. Derivatives like N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide () feature electron-withdrawing substituents (Cl, CF₃), which may enhance target binding but increase metabolic instability .

Biological Activity Trends :

- DNB1 and DNB2 exhibit MIC values <1 µg/mL against Mtb, attributed to their optimized substituents and linker design .

- Hydrazide derivatives () show moderate activity (MIC: 1–10 µg/mL), suggesting that bulky substituents like hydrazineyl groups may sterically hinder target engagement .

Toxicity and Selectivity

- Compounds with fused rings or heterocycles (e.g., 327038-83-5 ) may exhibit off-target effects due to extended π-systems interacting with host enzymes .

Q & A

Q. What are the common synthetic routes for N-(2-Methoxyphenyl)-3,5-dinitrobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via a multi-step approach. One method involves reacting 2-methoxyaniline with 3,5-dinitrobenzoyl chloride in the presence of a coupling agent (e.g., carbodiimides) under inert conditions. Key parameters include:

- Temperature : Maintained at 0–5°C during acyl chloride addition to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product with >90% purity . Intermediate characterization via -NMR and IR confirms amide bond formation (e.g., C=O stretch at ~1670 cm) .

Q. How is the structural integrity of this compound validated experimentally?

- Spectroscopy : -NMR reveals aromatic protons (δ 7.3–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). IR confirms nitro (1520–1350 cm) and amide (1650–1680 cm) stretches .

- Crystallography : X-ray diffraction of analogous compounds (e.g., N-(4-bromophenyl)-3,5-dinitrobenzamide) shows planar aromatic rings with dihedral angles <10°, stabilized by hydrogen bonding .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : Dinitrobenzamides (DNBs) with 3,5-dinitro groups exhibit activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), likely via nitro group reduction and reactive oxygen species generation .

- Insecticidal : N-substituted benzamides show mortality rates >70% against Aulacaspis tubercularis in dose-response assays (LC: 12–25 ppm) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the bioactivity of this compound derivatives?

- Nitro Group Positioning : 3,5-Dinitro substitution maximizes electron-withdrawing effects, enhancing electrophilicity and interaction with biological targets (e.g., enzyme active sites) .

- Methoxy Group : The 2-methoxy substituent on the phenyl ring improves solubility and bioavailability by modulating lipophilicity (logP reduction by ~0.5 units) .

- Structure-Activity Relationship (SAR) : Analogues with bulkier substituents (e.g., bromine at the 4-position) show reduced activity due to steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Assay Standardization : Use consistent protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .

- Metabolic Stability Testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to identify unstable intermediates that may skew results .

- Crystallographic Validation : Compare target binding modes (e.g., via protein-ligand X-ray structures) to confirm mechanistic hypotheses .

Q. How can computational methods guide the design of improved this compound analogues?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with M. tuberculosis DprE1 enzyme (binding energy < -8 kcal/mol) .

- QSAR Modeling : Quantitative structure-activity relationship models using Hammett constants (σ) and molar refractivity (MR) optimize substituent selection .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability < 0.1, indicating poor CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.